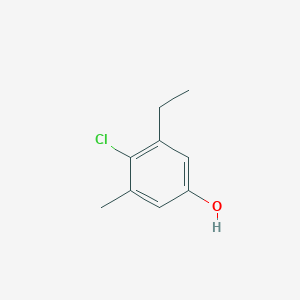

4-Chloro-3-ethyl-5-methylphenol

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-3-ethyl-5-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO/c1-3-7-5-8(11)4-6(2)9(7)10/h4-5,11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOIPGHKKJDOUNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC(=C1)O)C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289313 | |

| Record name | 4-Chloro-3-ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1125-66-2 | |

| Record name | NSC60263 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60263 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Chloro-3-ethyl-5-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Derivatization of 4 Chloro 3 Ethyl 5 Methylphenol

Established Synthetic Pathways for Halogenated Phenols Relevant to 4-Chloro-3-ethyl-5-methylphenol

The synthesis of halogenated phenols, including chlorinated alkylphenols, is a well-established area of organic synthesis. These methods often involve the direct halogenation of a phenol (B47542) derivative or more complex multi-step sequences.

Chlorination Reactions of Substituted Phenols (e.g., Xylenols, 3-Ethylphenol)

The direct chlorination of substituted phenols is a primary route for the synthesis of chloroalkylphenols. The regioselectivity of this electrophilic aromatic substitution reaction is governed by the directing effects of the hydroxyl and alkyl substituents on the aromatic ring.

The chlorination of 3,5-xylenol (3,5-dimethylphenol) is a commercially important process for producing 4-chloro-3,5-dimethylphenol (B1207549), a compound structurally similar to this compound. google.comencyclopedia.pub The reaction is typically carried out using a chlorinating agent in the presence of a catalyst. Various chlorinating agents can be employed, including molecular chlorine (Cl2) and sulfuryl chloride (SO2Cl2). encyclopedia.pubgoogle.com The choice of catalyst is crucial for achieving high selectivity for the desired para-chloro isomer. google.com For instance, the use of sulfur-containing catalysts, such as poly(alkylene sulfide)s, has been shown to significantly enhance the para-selectivity in the chlorination of phenols like m-xylenol. encyclopedia.pub A patented method describes the synthesis of 4-chloro-3,5-dimethylphenol by reacting 3,5-dimethylphenol (B42653) with a chlorinating agent and an oxidizing agent in an organic solvent, using a cupric salt as a catalyst. google.com

Similarly, 4-chloro-3-ethylphenol (B1220485) can be synthesized through the chlorination of 3-ethylphenol (B1664133) using sulfuryl chloride (SO2Cl2) in the presence of ferric chloride (FeCl3) in a solvent like carbon tetrachloride (CCl4). researchgate.net The hydroxyl group and the ethyl group on the phenol ring direct the incoming chloro substituent to specific positions, and under appropriate conditions, the 4-chloro isomer can be obtained.

The table below summarizes reaction conditions for the chlorination of related substituted phenols.

| Starting Material | Chlorinating Agent | Catalyst | Solvent | Key Product | Reference |

| 3,5-Dimethylphenol | Chlorinating Agent/Oxidizing Agent | Cupric Salt | Organic Solvent | 4-Chloro-3,5-dimethylphenol | google.com |

| 3-Ethylphenol | SO2Cl2 | FeCl3 | CCl4 | 4-Chloro-3-ethylphenol | researchgate.net |

| m-Cresol | SO2Cl2 | Poly(alkylene sulfide)s | - | 4-Chloro-3-methylphenol (B1668792) | encyclopedia.pub |

Alternative Synthetic Routes to Chlorinated Alkylphenols

Besides direct chlorination, other synthetic strategies can be employed to produce chlorinated alkylphenols. One such method involves the hydrolysis of a halogenated phenylamine. google.com In this process, a halogenated phenylamine is converted to its inorganic acid salt, which is then subjected to hydrolysis under high temperature and pressure in the presence of a phase transfer catalyst and a solid acid catalyst to yield the corresponding halogenated phenol. google.com

Another approach is the Sandmeyer reaction, which can be used to introduce a hydroxyl group onto a chlorinated aromatic ring. For example, the synthesis of 4-chloro-3-ethylphenol can be achieved by first introducing a nitro group to 1-ethyl-2-nitrobenzene, followed by an acidic workup and a Sandmeyer reaction with cuprous chloride (CuCl). researchgate.net

Investigation of Novel Synthetic Approaches and Catalytic Systems for this compound Production

Research into novel synthetic methods for halogenated phenols aims to improve efficiency, selectivity, and environmental compatibility. Green chemistry principles are increasingly being applied to these syntheses, focusing on the use of alternative solvents, biocatalysis, and advanced catalytic systems. chemistryjournals.net

For the production of this compound, which is not as commonly documented as some other chlorinated phenols, novel approaches can be inferred from advancements in related syntheses. The development of highly selective catalysts is a key area of investigation. For instance, the use of methyltrifluoromethanesulfonate (MeOTf) as a catalyst has been shown to be effective in the direct nucleophilic substitution of alcohols, a reaction type that could potentially be adapted for phenol synthesis. nih.gov

Furthermore, the use of cupric salts as catalysts in the presence of an oxidizing agent for the chlorination of 3,5-dimethylphenol suggests a promising avenue for the synthesis of this compound from 3-ethyl-5-methylphenol (B1664131). google.com This catalytic system offers a potential route to achieve high yield and selectivity for the desired product.

Chemical Derivatization and Functionalization of this compound

The presence of the hydroxyl group and the chloro and alkyl substituents on the aromatic ring of this compound allows for a variety of chemical derivatization and functionalization reactions. These reactions can be used to build more complex molecular architectures.

Electrophilic Aromatic Substitution Reactions

The aromatic ring of this compound is susceptible to further electrophilic aromatic substitution (EAS) reactions. masterorganicchemistry.commsu.edu The existing substituents will direct incoming electrophiles to specific positions on the ring. The hydroxyl group is a strong activating group and an ortho-, para-director, while the alkyl groups are weakly activating and also ortho-, para-directors. The chloro group is a deactivating group but is also an ortho-, para-director.

Common EAS reactions that could be applied to this compound include:

Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid. msu.edu

Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid. msu.edu

Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst like AlCl3. masterorganicchemistry.commsu.edu

The regioselectivity of these reactions on the substituted phenol would need to be carefully considered based on the combined directing effects of the existing groups.

Coupling Reactions for Complex Molecular Architectures

The chloro substituent on this compound makes it a suitable substrate for various cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically involve a transition metal catalyst, such as palladium or copper.

Examples of coupling reactions that could be utilized include:

Suzuki Coupling: Reaction with an organoboron compound in the presence of a palladium catalyst to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene in the presence of a palladium catalyst to form a substituted alkene.

Buchwald-Hartwig Amination: Reaction with an amine in the presence of a palladium catalyst to form a new carbon-nitrogen bond.

Ullmann Condensation: A copper-catalyzed reaction that can be used to form diaryl ethers or other coupled products.

These coupling reactions would allow for the incorporation of this compound into larger, more complex molecular structures, opening up possibilities for the synthesis of novel compounds with potentially interesting properties.

Molecular Structure and Spectroscopic Characterization Research of 4 Chloro 3 Ethyl 5 Methylphenol

Advanced Spectroscopic Techniques for Structural Elucidation

The precise structure of 4-Chloro-3-ethyl-5-methylphenol is determined through a combination of sophisticated spectroscopic methods. Each technique provides unique insights into the molecular framework and the electronic environment of the constituent atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is a cornerstone technique for mapping the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR spectra would provide definitive evidence for its structure.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the methyl group protons. The chemical shifts of the aromatic protons are influenced by the electron-withdrawing chlorine atom and the electron-donating hydroxyl, ethyl, and methyl groups. The multiplicity of these signals, governed by spin-spin coupling, would reveal the substitution pattern on the benzene (B151609) ring. The hydroxyl proton's chemical shift can be temperature and concentration-dependent due to hydrogen bonding. pitt.edu

¹³C NMR Spectroscopy: The carbon NMR spectrum would display unique resonances for each carbon atom in the molecule, including the two aromatic carbons bonded to the substituents, the four other aromatic carbons, and the carbons of the ethyl and methyl groups. The chemical shifts would be indicative of the electronic environment of each carbon atom.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 115 - 140 |

| Phenolic OH | 4.0 - 7.0 | - |

| Ethyl -CH₂- | 2.5 - 2.8 | 20 - 30 |

| Ethyl -CH₃ | 1.1 - 1.4 | 10 - 15 |

| Methyl -CH₃ | 2.0 - 2.4 | 15 - 25 |

Infrared (IR) and Raman Spectroscopy Analysis

IR Spectroscopy: The IR spectrum of this compound is expected to exhibit a characteristic broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration of the phenolic hydroxyl group, with the broadening indicative of hydrogen bonding. Other key absorptions would include C-H stretching vibrations of the aromatic ring and the alkyl groups (around 2850-3100 cm⁻¹), C=C stretching vibrations of the aromatic ring (around 1450-1600 cm⁻¹), and a C-Cl stretching vibration (typically in the 1000-1100 cm⁻¹ region). orientjchem.orgnist.govresearchgate.net

Raman Spectroscopy: Raman spectroscopy would complement the IR data, often showing strong signals for the aromatic ring vibrations and the C-Cl stretch. The combination of both IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule. orientjchem.orgresearchgate.net

Theoretical calculations using methods like Density Functional Theory (DFT) can be employed to predict the vibrational frequencies and compare them with experimental spectra for a more detailed analysis. orientjchem.orgresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Phenolic compounds typically exhibit characteristic absorption bands in the UV region. For this compound, π → π* transitions of the aromatic ring are expected. The substitution on the benzene ring, particularly the hydroxyl and chloro groups, will influence the position and intensity of these absorption maxima (λ_max). The electronic transitions are sensitive to the solvent polarity. Data from related compounds like 3-ethyl-5-methylphenol (B1664131) can offer an estimation of the expected absorption regions. nist.gov

Mass Spectrometry (MS) for Molecular Characterization

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound. For this compound (C₉H₁₁ClO), the molecular ion peak (M⁺) in the mass spectrum would be expected at an m/z corresponding to its molecular weight. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion peak (M⁺ and M⁺+2 in an approximate 3:1 ratio) would be observed. Fragmentation patterns, resulting from the cleavage of the molecule, would provide further structural information. For instance, loss of the ethyl group or the chlorine atom would lead to specific fragment ions. nist.govnist.govmzcloud.org

Crystallographic Studies and Solid-State Architecture of Related Phenolic Compounds (e.g., 4-Chloro-3-ethylphenol (B1220485), 4-Chloro-3,5-dimethylphenol)

While the crystal structure of this compound has not been reported, analysis of closely related compounds provides a strong basis for predicting its solid-state architecture.

Crystallographic studies of 4-Chloro-3-ethylphenol reveal that it packs with two independent molecules in the asymmetric unit. nih.govresearchgate.net The molecules form O-H···O hydrogen-bonded chains. nih.govresearchgate.net These chains are further organized into sheets through offset face-to-face π-stacking interactions and short Cl···Cl contacts. nih.gov

Similarly, the crystal structure of 4-Chloro-3,5-dimethylphenol (B1207549) has been determined, and it is known to form co-crystalline adducts. sigmaaldrich.com The structural properties of this compound provide insights into how the methyl and chloro substituents influence the crystal packing. sigmaaldrich.comchemicalbook.comebi.ac.uk

Based on these related structures, it is highly probable that this compound would also exhibit extensive hydrogen bonding through its phenolic hydroxyl group, forming chains or other supramolecular assemblies in the solid state. The presence of the chloro, ethyl, and methyl groups would influence the packing efficiency and the nature of the intermolecular interactions.

Crystallographic Data for Related Phenolic Compounds

| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |

|---|---|---|---|---|

| 4-Chloro-3-ethylphenol | Triclinic | P-1 | O-H···O hydrogen bonding, π-stacking, Cl···Cl contacts | nih.gov |

| 4-Chloro-3,5-dimethylphenol | - | - | Forms co-crystalline adducts | sigmaaldrich.com |

Intermolecular Interactions and Hydrogen Bonding Networks in Phenolic Systems

Intermolecular interactions play a crucial role in determining the physical and chemical properties of phenolic compounds. nih.govresearchgate.netresearchgate.net

Hydrogen Bonding: The most significant intermolecular interaction in phenolic systems is hydrogen bonding, involving the hydroxyl group. utwente.nl Phenols can act as both hydrogen bond donors (via the -OH proton) and acceptors (via the lone pairs on the oxygen atom). This leads to the formation of various hydrogen-bonded networks, such as chains, dimers, and more complex assemblies. acs.orgvedantu.com In chlorophenols, both intramolecular (if the chlorine is ortho to the hydroxyl group) and intermolecular hydrogen bonds can exist. brainly.inresearchgate.netrsc.org For this compound, intermolecular O-H···O hydrogen bonding is expected to be the dominant interaction, similar to what is observed in 4-chloro-3-ethylphenol. nih.gov

The interplay of these various intermolecular forces dictates the melting point, solubility, and other macroscopic properties of this compound.

Theoretical and Computational Chemistry Studies of 4 Chloro 3 Ethyl 5 Methylphenol

Quantum Chemical Calculations (e.g., Density Functional Theory, Ab Initio Methods) for Electronic Structure

Quantum chemical calculations are instrumental in elucidating the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) and ab initio calculations provide insights into molecular geometry, orbital energies, and spectroscopic properties.

Molecular Geometry Optimization and Conformational Analysis

The optimization of molecular geometry seeks to find the lowest energy arrangement of atoms in a molecule. For 4-Chloro-3-ethyl-5-methylphenol, the geometry would be influenced by the steric and electronic effects of the chloro, ethyl, and methyl substituents on the phenol (B47542) ring.

Studies on analogous compounds like 4-chloro-3-ethylphenol (B1220485) and 4-chloro-3-methylphenol (B1668792) reveal key structural features. In the crystal structure of 4-chloro-3-ethylphenol, the ethyl group is oriented nearly perpendicular to the aromatic ring. core.ac.uk This conformation minimizes steric hindrance. Similarly, for this compound, the ethyl and methyl groups would likely adopt conformations that reduce steric clash with each other and the adjacent hydroxyl and chloro groups.

The bond lengths and angles are also critical parameters. Based on data for 4-chloro-3-ethylphenol, the C-Cl and C-O bond lengths are approximately 1.74 Å and 1.38 Å, respectively. core.ac.uk It is expected that the bond lengths and angles for this compound would be comparable, with minor variations due to the presence of the additional methyl group.

Table 1: Predicted Bond Parameters for this compound based on Analog Data

| Parameter | Predicted Value (based on analogs) | Source |

| C-Cl Bond Length | ~1.74 Å | core.ac.uk |

| C-O Bond Length | ~1.38 Å | core.ac.uk |

| C-C (aromatic) Bond Length | ~1.39 - 1.40 Å | General Aromatic Systems |

| O-H Bond Length | ~0.96 Å | General Phenolic Systems |

| C-C-C (ring) Bond Angle | ~120° | General Aromatic Systems |

| C-C-Cl Bond Angle | ~120° | Substituted Benzenes |

| C-C-O Bond Angle | ~120° | Substituted Benzenes |

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of molecular stability.

For substituted phenols, the HOMO is typically a π-orbital localized on the aromatic ring and the oxygen atom, while the LUMO is a π*-antibonding orbital. The presence of electron-donating groups (like ethyl and methyl) and electron-withdrawing groups (like chloro) influences the energies of these orbitals. A DFT study on 4-chloro-3-methylphenol provides insight into these energies. While specific values for this compound would require dedicated calculations, the general trend would be similar. The addition of an ethyl group in place of a hydrogen atom would likely raise the HOMO energy slightly due to its electron-donating nature, potentially leading to a smaller HOMO-LUMO gap compared to 4-chlorophenol.

Table 2: Representative HOMO-LUMO Data from Analogous Phenols

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Method |

| 4-chloro-3-methylphenol | Not specified | Not specified | Not specified | DFT/B3LYP |

| General Substituted Phenols | -8 to -9 eV | -1 to -2 eV | 6 to 8 eV | DFT |

Vibrational Frequency Analysis and Spectroscopic Property Prediction

Vibrational frequency analysis, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. These predicted spectra can be compared with experimental data to confirm the molecular structure and assign vibrational modes.

A detailed vibrational spectroscopic study on 4-chloro-3-methylphenol using DFT calculations provides a strong basis for predicting the spectrum of this compound. Key vibrational modes for phenols include the O-H stretch, C-O stretch, and various ring stretching and bending modes. The C-H stretching and bending modes of the ethyl and methyl groups would also be present.

Table 3: Predicted Key Vibrational Frequencies for this compound based on Analog Data

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Basis from Analog (4-chloro-3-methylphenol) |

| O-H Stretch | 3500 - 3600 | OH stretch observed around 3528 cm⁻¹ (DFT) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic C-H stretches are typical in this region |

| C-H Stretch (Aliphatic) | 2850 - 3000 | Asymmetric and symmetric stretches of CH₃ and CH₂CH₃ |

| C=C Stretch (Aromatic Ring) | 1400 - 1600 | Phenyl ring stretching modes observed in this range |

| C-O Stretch | 1200 - 1300 | C-O stretch observed around 1298 cm⁻¹ (DFT) |

| C-Cl Stretch | 600 - 800 | C-Cl stretching vibrations are expected in this region |

Molecular Dynamics Simulations for Understanding Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful tool for studying the time-dependent behavior of molecules and their interactions with the environment. An all-atom MD simulation of this compound could provide insights into its conformational dynamics, solvation, and interactions with biological macromolecules.

In an MD simulation, the trajectory of each atom is calculated over time by solving Newton's equations of motion. This allows for the observation of dynamic processes such as conformational changes of the ethyl group, hydrogen bonding with solvent molecules (e.g., water), and partitioning between different phases. For instance, simulating this compound in a water/octanol system could predict its partition coefficient (log P), a key parameter in environmental and toxicological studies. Furthermore, MD simulations can be employed to study its interaction with biological targets, such as enzymes or receptors, to understand its mechanism of action at a molecular level.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling Applications

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that correlate the chemical structure of a compound with its biological activity or physicochemical properties. For this compound, QSAR models could be developed to predict its toxicity, biodegradability, or other biological effects.

The development of a QSAR model involves calculating a set of molecular descriptors for a series of related compounds and then using statistical methods, such as multiple linear regression or machine learning algorithms, to build a predictive model. For chlorophenols, important descriptors often include hydrophobicity (log P), electronic parameters (like Hammett constants or HOMO/LUMO energies), and steric parameters. A QSAR model built on a dataset of substituted phenols could be used to predict the activity of this compound without the need for experimental testing.

Investigation of Reaction Mechanisms via Computational Chemistry

Computational chemistry provides a powerful means to investigate the mechanisms of chemical reactions, including reaction pathways, transition states, and activation energies. For this compound, computational methods could be used to study various reactions such as oxidation, electrophilic substitution, and degradation pathways.

For example, DFT calculations can be used to model the reaction of this compound with a radical species to understand its antioxidant properties. The calculations would involve locating the transition state for hydrogen abstraction from the phenolic hydroxyl group and calculating the activation barrier. Similarly, the mechanism of electrophilic aromatic substitution, a common reaction for phenols, can be elucidated by mapping the potential energy surface for the attack of an electrophile at different positions on the aromatic ring. Such studies are crucial for understanding the chemical reactivity and environmental fate of this compound.

Advanced Analytical Methodologies for 4 Chloro 3 Ethyl 5 Methylphenol

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental analytical technique for separating mixtures into their individual components. For 4-Chloro-3-ethyl-5-methylphenol, several chromatographic methods have been developed and optimized.

Gas Chromatography (GC) and Gas-Liquid Chromatography (GLC) Method Development

Gas chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds like this compound. In GC, the sample is vaporized and injected into a chromatographic column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. The related compound, 4-chloro-3-methylphenol (B1668792), is listed as an analyte in U.S. Environmental Protection Agency (EPA) Method 8041 and its revision 8041A, which detail procedures for the analysis of phenols by gas chromatography. epa.govepa.gov These methods provide a framework for the analysis of substituted phenols, including the target compound.

For the analysis of underivatized phenols, a Flame Ionization Detector (FID) is commonly used. epa.gov The separation is typically achieved on a fused-silica capillary column, with a non-polar or semi-polar stationary phase. A common choice is a column coated with 95% dimethyl and 5% diphenylpolysiloxane. epa.gov To enhance volatility and improve chromatographic peak shape, phenols can be derivatized prior to GC analysis. epa.gov

Gas-liquid chromatography (GLC), a subset of GC where the stationary phase is a liquid, has also been explored for the separation of chlorophenols. Early studies on the chlorination products of xylenols utilized GLC to examine the behavior of various chlorophenols. cir-safety.org The assay of the closely related compound chloroxylenol can be performed using gas chromatography with a flame ionization detector (GC-FID). polymersolutions.com

Table 1: GC and GLC Method Parameters for Phenolic Compounds

| Parameter | Gas Chromatography (GC) | Gas-Liquid Chromatography (GLC) |

| Typical Column | Fused-silica capillary column (e.g., 30 m x 0.53 mm ID) | Packed or capillary column with a liquid stationary phase |

| Stationary Phase | 95% dimethyl-5% diphenylpolysiloxane | Various liquid phases |

| Detector | Flame Ionization Detector (FID), Electron Capture Detector (ECD) for derivatized compounds | Flame Ionization Detector (FID) |

| Derivatization | Optional, using agents like diazomethane (B1218177) or PFBBr | Not always required |

| Application | Analysis of phenols in environmental samples | Separation of chlorophenol isomers |

| Reference | epa.govepa.gov | cir-safety.org |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a versatile technique that separates compounds based on their interactions with a stationary phase and a liquid mobile phase. It is particularly well-suited for the analysis of less volatile or thermally labile compounds. A rapid and simple HPLC method has been developed for the determination of 4-chloro-3-methylphenol in metalworking fluids. researchgate.net This method utilizes a C18 column and a mobile phase of water and acetonitrile, with UV detection at 228 nm. researchgate.net

The development of HPLC methods for phenols often involves optimizing the mobile phase composition, pH, and detector wavelength. For a mixture of phenols, a gradient elution program, where the mobile phase composition is changed during the analysis, is often employed to achieve optimal separation. academicjournals.org A photodiode array (PDA) detector can be used to obtain UV spectra of the eluting peaks, aiding in their identification. academicjournals.org For the analysis of chlorophenols in water, a solid-phase extraction (SPE) step is often used to concentrate the analytes and remove interfering matrix components before HPLC analysis. academicjournals.org

Table 2: HPLC Method Parameters for 4-Chloro-3-methylphenol and Related Compounds

| Parameter | Method for 4-chloro-3-methylphenol | General Method for Phenols |

| Column | C18 (e.g., 100 mm x 4.6 mm, 3.5 µm) | C18 or other reversed-phase columns |

| Mobile Phase | Water/Acetonitrile mixture | Acetonitrile/Water gradient, often with acid modifier (e.g., formic acid) |

| Detector | UV at 228 nm | UV (e.g., 280 nm) or Photodiode Array (PDA) |

| Internal Standard | 2-methyl-4,6-dinitrophenol | Not always used |

| Sample Preparation | Extraction with water | Solid-Phase Extraction (SPE) for water samples |

| Reference | researchgate.net | academicjournals.org |

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) is a simple, cost-effective, and rapid chromatographic technique used for the separation and qualitative identification of compounds. In TLC, a thin layer of adsorbent material, such as silica (B1680970) gel, is coated onto a flat carrier, and the separation is achieved by developing the plate in a suitable solvent system. The metabolism of the related compound chloroxylenol has been assessed using TLC techniques. cir-safety.org

For the analysis of phenolic compounds, various solvent systems can be employed. A common mobile phase for separating phenols on silica gel plates is a mixture of toluene (B28343) and acetone. thermofisher.com Another system uses chloroform, ethyl acetate, and formic acid. thermofisher.com After separation, the spots can be visualized under UV light or by spraying with a suitable reagent, such as a ferric chloride solution, which forms colored complexes with phenols. thermofisher.com

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques combine the separation power of chromatography with the identification capabilities of a spectroscopic detector, providing a more comprehensive analysis.

GC-Mass Spectrometry (GC-MS) for Identification and Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique that couples the separation capabilities of GC with the molecular identification power of mass spectrometry. As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule, allowing for its unambiguous identification.

The degradation of chloroxylenol has been studied using GC-MS to identify the resulting intermediates. rsc.org EPA method 528 provides a complete analytical workflow for the GC-MS analysis of phenolic compounds in water, including sample preparation and analysis. thermofisher.com For trace-level analysis, derivatization of the phenols can be performed to enhance their detectability by GC-MS. thegoodscentscompany.com The analysis of genotoxic impurities, such as 4-chloro-1-butanol, in active pharmaceutical ingredients often relies on sensitive and robust GC-MS methods. nih.gov

Table 3: GC-MS Method Parameters for Phenolic Compounds

| Parameter | Typical Value |

| GC Column | TraceGOLD TG-5SilMS or equivalent |

| Ionization Mode | Electron Ionization (EI) |

| Mass Analyzer | Quadrupole or Ion Trap |

| Sample Preparation | Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) |

| Application | Identification of degradation products, trace analysis in environmental and pharmaceutical samples |

| Reference | thermofisher.comrsc.orgnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique that combines the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. This technique is particularly useful for the analysis of non-volatile, polar, or thermally labile compounds that are not amenable to GC-MS analysis.

The identification and characterization of degradation products of various pharmaceutical compounds are often carried out using LC-MS and LC-MS/MS. asianpubs.orgnih.govresearchgate.net In these studies, a reversed-phase HPLC column is typically used for separation, followed by mass spectrometric detection. The mass spectrometer provides information on the molecular weight of the parent compound and its fragments, which is crucial for structure elucidation. While specific LC-MS methods for this compound are not extensively documented in the readily available literature, the principles applied to the analysis of other complex molecules are directly transferable. The development of an LC-MS method would involve optimizing the chromatographic separation and the mass spectrometric conditions, such as the ionization source (e.g., electrospray ionization - ESI) and fragmentation parameters, to achieve the desired sensitivity and selectivity for the target analyte.

Electrochemical and Spectrophotometric Quantification Methods

The quantification of this compound in various samples can be achieved through sensitive and reliable analytical techniques, including electrochemical and spectrophotometric methods. While specific studies on this compound are limited, extensive research on the closely related compound, 4-chloro-3-methylphenol (PCMC), provides a strong basis for the application of these methodologies. The structural similarity between these two compounds suggests that the analytical performance characteristics would be comparable.

Electrochemical methods, particularly voltammetry, offer high sensitivity and are well-suited for the detection of phenolic compounds. Various modified electrodes have been developed to enhance the electrochemical response towards chlorophenols. For instance, a glassy carbon electrode modified with a composite of Agcore-CuOshell nanoparticles (Ag@CuO) and β-cyclodextrin functionalized single-walled carbon nanotubes (β-CD-fSWCNT) has been utilized for the sensitive detection of 4-chloro-3-methylphenol. researchgate.net This sensor demonstrated a linear response over a specific concentration range and a low detection limit. researchgate.net Another approach involves the use of a bismuth-modified carbon-ceramic electrode (Bi-CCE), which has also shown excellent performance in the quantification of PCMC using square-wave voltammetry (SWV). researchgate.net This method was successfully applied to the analysis of spiked river water samples, highlighting its potential for environmental monitoring. researchgate.net

The performance of several electrochemical sensors for the determination of 4-chloro-3-methylphenol is summarized in the table below, showcasing key figures of merit such as linearity and the limit of detection (LOD).

Table 1: Performance of Various Electrochemical Sensors for the Determination of 4-chloro-3-methylphenol

| Electrode Modifier/Type | Technique | Linearity Range (µmol L⁻¹) | Limit of Detection (LOD) | Reference |

|---|---|---|---|---|

| Ag@CuO-β-CD-fSWCNT-nafion-GC | DPV | 10–50 µM | 1.4 nM | researchgate.net |

DPV: Differential Pulse Voltammetry; SWV: Square-Wave Voltammetry; GC: Glassy Carbon

Development of Specific Assays for Environmental and Industrial Matrices

The presence of this compound and related compounds in the environment and in industrial products necessitates the development of specific and robust analytical assays. The United States Environmental Protection Agency (USEPA) has listed eleven phenolic compounds as priority pollutants, including 4-chloro-3-methylphenol, due to their toxicity and persistence. This designation underscores the importance of monitoring their levels in various environmental matrices such as water and soil.

Assays for these compounds are crucial for both environmental protection and industrial quality control. In industrial settings, 4-chloro-3-methylphenol is used as a preservative in materials like concrete admixtures and lubricants, as well as in the formulation of disinfectants. canada.canih.gov Therefore, methods to quantify its concentration in these products are essential for ensuring product efficacy and regulatory compliance.

The development of analytical methods often involves sample preparation steps to extract the analyte from the matrix and remove potential interferences. For environmental samples, techniques like solid-phase microextraction (SPME) have been employed for the extraction of chlorophenols from water samples. thegoodscentscompany.com For industrial formulations, dilution with a suitable solvent may be sufficient before analysis.

A study on a bismuth-modified carbon-ceramic electrode demonstrated the successful detection of 4-chloro-3-methylphenol in a river water sample that was intentionally spiked with the compound, indicating the applicability of electrochemical sensors for real-world environmental samples. researchgate.net Furthermore, the use of 4-chloro-3-methylphenol as a medicinal ingredient in veterinary drugs and as a non-medicinal ingredient in topical creams highlights the need for validated analytical procedures in the pharmaceutical and personal care product industries. canada.ca

The following table lists some of the matrices in which the related compound, 4-chloro-3-methylphenol, has been analyzed, indicating the types of assays required.

Table 2: Matrices for the Analysis of 4-chloro-3-methylphenol

| Matrix | Application Area | Analytical Importance |

|---|---|---|

| River Water | Environmental Monitoring | Assessment of water quality and pollution. researchgate.net |

| Soil/Sediments | Environmental Monitoring | Determination of soil contamination and persistence. thegoodscentscompany.com |

| Disinfectants | Industrial Quality Control | Ensuring correct formulation and efficacy. nih.gov |

| Concrete Admixtures | Industrial Quality Control | Verifying the concentration of the preservative. canada.ca |

Environmental Chemistry and Fate of 4 Chloro 3 Ethyl 5 Methylphenol

Biodegradation Studies by Microbial and Fungal Strains

The biodegradation of chlorophenolic compounds, including 4-chloro-3-ethyl-5-methylphenol, by microorganisms is a key area of environmental research. Bacteria and fungi have demonstrated the ability to metabolize these persistent organic pollutants, offering potential for bioremediation strategies.

Identification of Biodegradation Pathways and Metabolites

While specific studies on the biodegradation pathways of this compound are not extensively detailed in the provided results, the degradation of similar chlorinated phenols provides a model for its likely metabolic fate. For instance, the degradation of 4-chloro-2-methylphenol (B52076) by a Gram-negative bacterium, strain S1, proceeds through a modified ortho-cleavage pathway. nih.gov This process involves the initial conversion to a catechol derivative, which is then cleaved to form aliphatic intermediates. nih.gov In the case of strain S1, 4-chloro-2-methylphenol is metabolized via 5-chloro-3-methylcatechol, which is then cleaved to 4-chloro-2-methyl-cis,cis-muconate and further degraded to 2-methyl-4-carboxymethylenebut-2-en-4-olide. nih.govnih.gov

Bacterial degradation of chlorophenols often begins with the hydroxylation of the aromatic ring, followed by ring cleavage. nih.gov The initial attack on the aromatic ring is a critical step, and the position of the chlorine and alkyl substituents influences the metabolic route. For many chlorinated phenols, the process involves the formation of chlorocatechols as key intermediates. nih.gov These are then typically subjected to either ortho- or meta-ring cleavage by dioxygenase enzymes. nih.gov

Anaerobic degradation of chlorophenols is also a significant environmental process, primarily proceeding through reductive dehalogenation, where a chlorine atom is replaced by a hydrogen atom. nih.gov This process is particularly important for more highly chlorinated phenols, making them more amenable to subsequent aerobic degradation. nih.gov

Kinetic Studies of Microbial Degradation

For example, the photocatalytic degradation of various chlorophenols, including 4-chloro-3,5-dimethylphenol (B1207549), has been studied in the presence of TiO2. nih.gov The kinetics of degradation were found to be influenced by the hydrophobicity of the compound and its interaction with micelles in solution. nih.gov While this is an abiotic process, it highlights the importance of the compound's physical-chemical properties in its degradation kinetics. In microbial systems, similar factors, along with the specific enzymatic machinery of the microorganisms, would govern the degradation rates.

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH).

Photochemical Degradation Mechanisms (e.g., UV, UV/Persulfate Systems)

Photochemical degradation, particularly using UV light in combination with other oxidants, is an effective AOP for the removal of persistent organic pollutants. The UV/O3 process has been shown to be effective in degrading 4-chloro-3,5-dimethylphenol (a compound structurally similar to this compound), achieving nearly complete removal of total organic carbon (TOC). nih.gov The degradation efficiency is influenced by operational parameters such as pH, ozone dosage, and temperature. nih.gov The proposed pathway for the UV/O3 oxidation of 4-chloro-3,5-dimethylphenol involves the formation of several aromatic intermediates, including 2,6-dimethylbenzene-1,4-diol and 2,6-dimethylbenzo-1,4-quinone, before mineralization. nih.gov

The photocatalytic degradation of chlorophenols in the presence of a semiconductor like TiO2 is another significant photochemical method. nih.gov The process relies on the generation of highly reactive hydroxyl radicals upon UV irradiation of the catalyst. The efficiency of this process can be affected by the presence of other substances in the water, such as surfactants, which can inhibit the degradation rate. nih.gov

Catalytic Ozonation and Heterogeneous Catalysis for Decomposition

Catalytic ozonation is an AOP that enhances the efficiency of ozonation by using a catalyst to promote the generation of hydroxyl radicals. This method has been investigated for the degradation of chlorophenols. For instance, Mn-Cu/Al2O3 has been shown to be an efficient catalyst for the ozonation of 4-chloro-3-methylphenol (B1668792). researchgate.net The catalytic performance can be influenced by factors such as pH, with electrostatic adsorption and complexation playing key roles at different pH levels. researchgate.net

Heterogeneous catalysis offers a promising approach for the decomposition of chlorophenols. These systems utilize solid catalysts that can be easily separated from the treated water, offering practical advantages. While specific studies on heterogeneous catalysis for this compound are not detailed in the provided results, the principles are applicable. These processes often involve the generation of reactive oxygen species on the catalyst surface, leading to the degradation of the target pollutant.

Formation of Halogenated By-products and Transformation Products in Aquatic Environments

The treatment of water containing chlorophenols, particularly through chlorination, can lead to the formation of halogenated disinfection byproducts (DBPs). These byproducts can sometimes be more toxic than the parent compound.

During chlorination, organic precursors in the water, including pharmaceuticals and personal care products (which can include chlorophenols), can react to form various halogenated DBPs. nih.gov Halohydroxybenzoic acids (HBAs) and halobenzoquinones (HBQs) have been identified as dominant aromatic halogenated DBPs in swimming pool water. nih.gov The formation of these byproducts is influenced by factors such as the chlorine dose and the presence of bromide and iodide ions. nih.gov

The reaction between residual chlorine in tap water and organic compounds, such as sugars added to beverages, can also lead to the formation of halogenated DBPs. nih.gov This highlights the complex chemistry that can occur in treated water, leading to the generation of a variety of transformation products. It is plausible that this compound, if present in water undergoing chlorination, could also be transformed into various halogenated by-products. Laboratory experiments have demonstrated the formation of halogenated phenols, benzoquinones, and other halogenated aromatics when produced water containing phenols is treated with chlorine dioxide. osti.gov

Environmental Persistence and Bioaccumulation Potential Assessments

Following a comprehensive review of scientific literature and environmental databases, no specific experimental or modeled data on the environmental persistence and bioaccumulation potential of this compound were found. While information on its basic chemical and physical properties is available, detailed studies assessing its behavior in various environmental compartments (air, water, soil, and sediment) and its potential to accumulate in living organisms have not been published in the accessible public domain.

The absence of this critical information means that a quantitative assessment of its environmental risk cannot be performed at this time. Key metrics such as biodegradation half-life, soil organic carbon-water (B12546825) partitioning coefficient (Koc), and bioconcentration factor (BCF) remain undetermined for this specific chemical entity.

Therefore, the generation of detailed research findings and data tables on the environmental persistence and bioaccumulation of this compound is not possible.

Industrial and Materials Science Applications Research of 4 Chloro 3 Ethyl 5 Methylphenol Non Biocidal

Role as a Chemical Building Block and Intermediate in Organic Synthesis

Research and commercial availability indicate that 4-Chloro-3-ethyl-5-methylphenol serves as a chemical intermediate in organic synthesis. Chemical suppliers list it for purposes such as "Custom Synthesis" and as a component in their portfolios of pharmaceutical intermediates and material science building blocks. bldpharm.comlookchem.com It is noted as a downstream product that can be synthesized from the precursor 3-ethyl-5-methylphenol (B1664131). A 1966 doctoral thesis also documented the synthesis of the compound through the chlorination of xylenols. core.ac.uk

Precursor for Specialty Chemicals (e.g., Dyes, Polymers)

Intermediate in Complex Organic Molecule Synthesis

This compound is offered by chemical manufacturers as an intermediate for organic synthesis. lookchem.comchemicalbook.comchemicalbook.combldpharm.com However, specific, documented pathways or its role as an intermediate in the synthesis of specifically named complex organic molecules could not be identified in the reviewed sources.

Applications in Material Preservation and Manufacturing Processes

Information regarding the non-biocidal application of this compound in material preservation and manufacturing is limited. While related compounds such as 4-chloro-3-methylphenol (B1668792) are used as preservatives in these applications, specific data for the ethyl-substituted variant is not documented in the available search results. atamankimya.com

Use in Adhesives, Glues, and Polymer Dispersions

No specific research or industrial data could be found that documents the use of this compound as an additive or component in adhesives, glues, or polymer dispersions.

Integration into Paints, Coatings, and Pigment Formulations

There is no available information from the conducted research that details the integration or use of this compound in the formulation of paints, coatings, or pigments.

Additive in Metalworking Fluids and Industrial Lubricants

No documented evidence was found to support the application of this compound as an additive in metalworking fluids or industrial lubricants.

Role in Textile, Paper, and Leather Industries

The potential for this compound in these sectors lies in its utility as a precursor or intermediate in the synthesis of more complex functional molecules. Phenolic compounds are foundational materials in the synthesis of a variety of industrial chemicals, including dyes, resins, and synthetic tanning agents.

In the Textile Industry:

Substituted phenols are key components in the synthesis of certain types of dyes, particularly azo dyes. The general process for creating an azo dye involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich species, such as a phenol (B47542). The hydroxyl group of the phenol directs the coupling to the ortho and para positions. In the case of this compound, the available ortho position to the hydroxyl group could serve as a reactive site for such a coupling reaction. The specific substituents (chloro, ethyl, and methyl groups) on the benzene (B151609) ring would be expected to influence the properties of the resulting dye, such as its color, fastness, and affinity for different textile fibers. While chlorophenols are acknowledged as potential impurities or intermediates in dye production, specific examples detailing the use of this compound are not readily found in current literature. sigmaaldrich.comregenesis.com

In the Paper Industry:

Phenolic resins, created through the condensation reaction of phenols with aldehydes (most commonly formaldehyde), are used in the paper industry to enhance the properties of paper products. epa.gov These resins can be used to impregnate paper, increasing its strength, rigidity, and resistance to moisture. The specific properties of the resulting resin are dependent on the structure of the phenolic monomer used. It is plausible that this compound could be used as a monomer in the production of specialized phenolic resins. The ethyl and methyl groups could potentially enhance the resin's hydrophobic properties, while the chlorine atom might contribute to flame retardant characteristics. However, specific research on the synthesis and application of phenolic resins derived from this compound for paper treatment is not currently available.

In the Leather Industry:

The leather industry utilizes synthetic tanning agents, known as syntans, to produce leather with specific qualities. sigmaaldrich.com Aromatic syntans are often derived from phenolic compounds. The process typically involves the condensation of phenols with formaldehyde (B43269) and subsequent sulfonation to impart water solubility. unb.ca These syntans can be used in combination with other tanning agents to improve the filling, softness, and dyeing characteristics of the leather. Phenolic compounds are a known class of chemicals used in the synthesis of these agents. sigmaaldrich.comsoton.ac.uk Theoretically, this compound could serve as a base material for a custom syntan, where its alkyl groups might influence the feel and water-resistance of the final leather product. As with the other potential applications, there is a lack of specific studies on the use of this particular compound for this purpose.

The following table outlines the hypothetical, inferred non-biocidal applications of this compound in these industries, based on the known chemistry of similar phenolic compounds.

| Industry | Potential Application | Inferred Role of this compound | Potential Influence of Substituents |

| Textile | Intermediate for Dye Synthesis | Coupling component in the synthesis of azo dyes. | The chloro, ethyl, and methyl groups would likely modify the final color and application properties (e.g., lightfastness, fiber affinity) of the dye. |

| Paper | Precursor for Phenolic Resins | Monomer in the condensation reaction with formaldehyde to produce resins for paper impregnation. | The ethyl and methyl groups could increase the hydrophobicity and flexibility of the resin, while the chlorine atom might enhance flame retardancy. |

| Leather | Precursor for Synthetic Tanning Agents (Syntans) | Phenolic base for the synthesis of a custom syntan, likely through condensation and sulfonation. | The alkyl groups could influence the softness and water-resistance of the tanned leather, affecting the final handle and durability. |

It is important to reiterate that these applications are based on established principles of industrial chemistry and the known reactivity of phenolic compounds. Further dedicated research would be necessary to validate these potential non-biocidal uses of this compound and to characterize the properties of any resulting products.

Q & A

Q. Table 1: Key Physicochemical Properties

| Property | Value/Description | Source |

|---|---|---|

| Solubility (20°C) | 3.8 g/L in water (analogous) | |

| Melting Point | ~66°C (analogous chlorophenols) | |

| Stability | Sensitive to UV degradation |

Basic: How can researchers analytically distinguish this compound from structural isomers?

Answer:

- Nuclear Magnetic Resonance (NMR): Compare chemical shifts for ethyl (δ 1.2–1.5 ppm, triplet) and methyl (δ 2.3 ppm, singlet) groups. Chlorine proximity deshields aromatic protons (δ 6.8–7.2 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular ion [M+H]⁺ at m/z 186.0583 (C₉H₁₁ClO) with isotopic Cl pattern .

- IR Spectroscopy: Identify O-H stretch (~3200 cm⁻¹) and C-Cl stretch (~750 cm⁻¹) .

Advanced: How do substituent positions (ethyl vs. methyl) influence the compound’s reactivity in electrophilic substitution reactions?

Answer:

The ethyl group’s +I effect enhances electron density at the para position, directing electrophiles to the 2- and 6-positions. Compare to methyl’s weaker steric and electronic effects:

- Computational Studies: Use Density Functional Theory (DFT) to map electrostatic potential surfaces (e.g., Mulliken charges) .

- Experimental Validation: Perform nitration or sulfonation reactions, analyzing product ratios via HPLC .

Advanced: What strategies resolve contradictions in reported antimicrobial efficacy data for this compound?

Answer:

Discrepancies may arise from:

- Test Organism Variability: Standardize assays using Staphylococcus aureus (ATCC 25923) and Escherichia coli (ATCC 25922) .

- Solvent Effects: Use dimethyl sulfoxide (DMSO) ≤1% v/v to avoid cytotoxicity .

- Statistical Analysis: Apply ANOVA with post-hoc Tukey tests to compare zone-of-inhibition data across studies .

Basic: What safety protocols are critical for handling this compound in laboratory settings?

Answer:

- PPE: Nitrile gloves, lab coat, and goggles. Use fume hoods for weighing .

- Storage: Keep in airtight amber glass containers at 4°C to prevent oxidation .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling predict the environmental persistence of this compound?

Answer:

- Quantitative Structure-Activity Relationship (QSAR): Estimate biodegradability using EPI Suite™, focusing on half-life in soil (>60 days for chlorophenols) .

- Molecular Dynamics Simulations: Model hydrolysis rates under varying pH (4–9) and temperature (25–40°C) .

Basic: What chromatographic techniques are optimal for quantifying trace impurities in this compound?

Answer:

- Ultra-Performance Liquid Chromatography (UPLC): Achieve ≤0.1% detection limits with a HILIC column and acetonitrile/0.1% formic acid gradient .

- Gas Chromatography (GC): Detect volatile impurities (e.g., residual solvents) using a DB-5MS column .

Advanced: How does the compound’s electronic structure influence its interaction with biological targets?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.